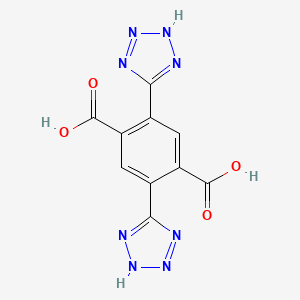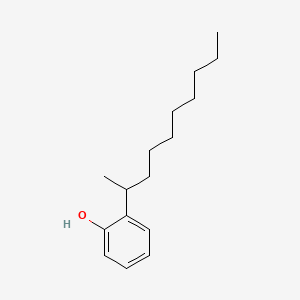
2-(1-Methylnonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylnonyl)phenol is an organic compound with the molecular formula C16H26O. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-(1-Methylnonyl)phenol involves the rhenium-catalyzed ortho-alkylation of phenols. The process begins with the reaction of phenol with 1-decene in the presence of dirhenium decacarbonyl as a catalyst. The reaction is carried out under an argon atmosphere at 160°C for 48 hours. The resulting mixture is then purified by Kugelrohr distillation to obtain pure this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylnonyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Electrophilic Aromatic Substitution: Nitric acid (nitration), bromine (halogenation), sulfuric acid (sulfonation)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Nitro, halogenated, and sulfonated phenols
Scientific Research Applications
2-(1-Methylnonyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Methylnonyl)phenol involves its interaction with biological molecules through its phenolic hydroxyl group. This group can form hydrogen bonds and interact with proteins, enzymes, and other cellular components. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and denature proteins .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound of 2-(1-Methylnonyl)phenol, known for its antiseptic properties.
4-Hexylresorcinol: A phenolic compound with similar antimicrobial properties but with a different alkyl chain length.
Butylated Hydroxytoluene (BHT): An antioxidant phenolic compound used in food preservation.
Uniqueness
This compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. This compound’s distinct properties make it suitable for specialized applications in various fields .
Properties
CAS No. |
93891-77-1 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
2-decan-2-ylphenol |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-8-11-14(2)15-12-9-10-13-16(15)17/h9-10,12-14,17H,3-8,11H2,1-2H3 |
InChI Key |
YYUUSAFRJJBDDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


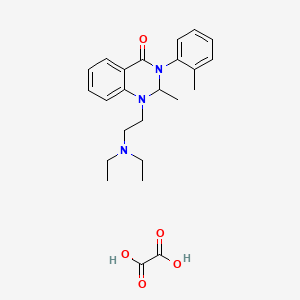
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13731933.png)
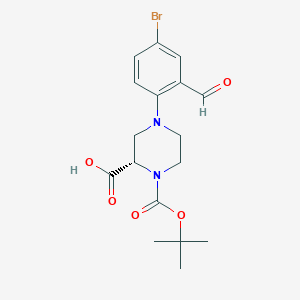
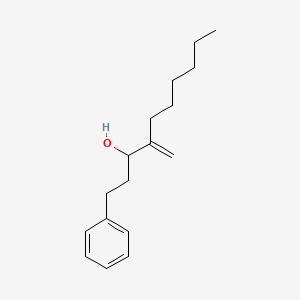
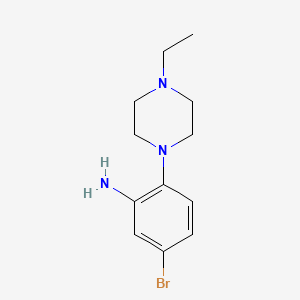
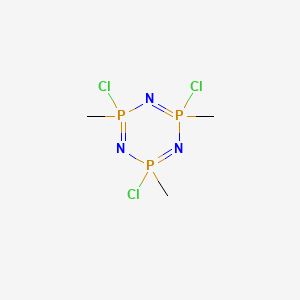
![tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate](/img/structure/B13731966.png)
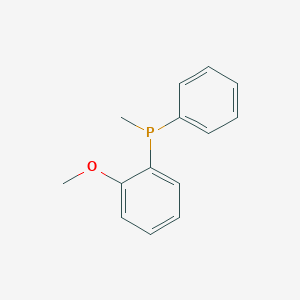
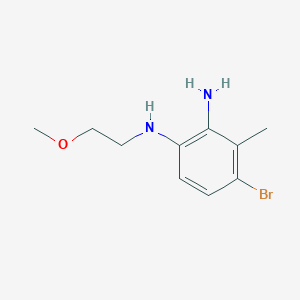
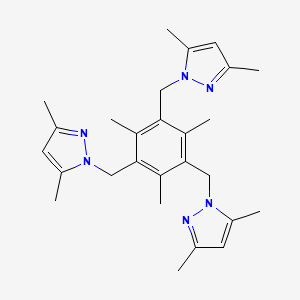
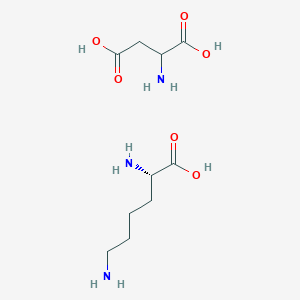

![Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]-](/img/structure/B13732015.png)
